molecular formula C10H16N2O2 B1463463 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1325670-10-7

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1463463
CAS No.: 1325670-10-7
M. Wt: 196.25 g/mol
InChI Key: ZKBZFIQSPOZKGE-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 890625-93-1. It has a molecular weight of 168.2 and is typically in solid form .


Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical and Chemical Properties Analysis

“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a solid at room temperature. It has a density of 1.2±0.1 g/cm³, a boiling point of 385.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Pyrazole derivatives are pivotal in synthesizing a wide array of heterocyclic compounds, showcasing remarkable biological activities. The chemistry of these derivatives enables the creation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting their utility as a privileged scaffold in medicinal and combinatorial chemistry (Gomaa & Ali, 2020). This versatility is crucial for developing novel therapeutic agents, given the widespread biological activities associated with pyrazole derivatives, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).

Anticancer Research

Recent updates in synthetic strategies for pyrazoline derivatives, a closely related class, have emphasized their potential as new anticancer agents. These strategies have led to the discovery of numerous pyrazoline derivatives with significant anticancer activity, underscoring the importance of pyrazole-based compounds in oncological research (Ray et al., 2022).

Agrochemical and Pharmaceutical Applications

Pyrazoles are integral in developing compounds with important agrochemical and pharmaceutical activities. Their ability to form stable compounds with various functionalities makes them suitable for herbicidal, antimicrobial, antifungal, and antiviral applications. This adaptability is key to addressing challenges in agriculture and healthcare by providing novel solutions for pest control and disease treatment (Sheetal et al., 2018).

Pyrazole Carboxylic Acid Derivatives

Focusing on pyrazole carboxylic acid derivatives, research highlights their significance due to their antimicrobial, anticancer, anti-inflammatory, and other biological activities. These derivatives represent a critical area of study for developing new therapeutic agents, indicating the potential applications of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in similar contexts (Cetin, 2020).

Properties

IUPAC Name

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBZFIQSPOZKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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